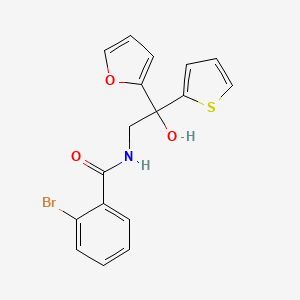

2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

描述

属性

IUPAC Name |

2-bromo-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3S/c18-13-6-2-1-5-12(13)16(20)19-11-17(21,14-7-3-9-22-14)15-8-4-10-23-15/h1-10,21H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRMAKPWFHMDDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the bromination of benzamide to introduce the bromo substituent. This is followed by the formation of the hydroxyethyl chain through a reaction with furan and thiophene derivatives under controlled conditions. The final step involves the coupling of the hydroxyethyl chain to the brominated benzamide using a suitable coupling agent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

化学反应分析

Types of Reactions

2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the bromo group could introduce various functional groups depending on the nucleophile .

科学研究应用

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties:

- Anticancer Activity: Research indicates that derivatives with similar structures have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key enzymes associated with cell proliferation and survival pathways.

- Antimicrobial Properties: In vitro studies have demonstrated that compounds similar to 2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide exhibit activity against several bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations ranging from 5 to 10 µg/mL.

Organic Synthesis

This compound serves as a valuable building block for synthesizing more complex molecules:

- Synthetic Routes: It can be synthesized through multi-step organic reactions, including coupling reactions involving thiophene and furan derivatives. These synthetic pathways are crucial for producing new compounds with enhanced properties.

Materials Science

The unique structural properties of this compound make it a candidate for the development of novel materials:

- Organic Semiconductors: The presence of both furan and thiophene rings may impart distinct electronic properties, making it suitable for applications in organic electronics and photonic devices.

Anticancer Activity in Leukemia Models

A study focused on related benzamide derivatives demonstrated significant inhibition of cell growth in CCRF-CEM human T-cell leukemia cells, indicating that modifications to the benzamide structure can enhance anticancer efficacy.

Antimicrobial Efficacy

In comparative analyses, compounds featuring thiophene rings were tested against standard antibiotics, revealing enhanced antibacterial activity compared to ciprofloxacin. This suggests potential for developing alternative therapeutic agents.

作用机制

The mechanism of action of 2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

相似化合物的比较

2-Chloro-N-(2-(Furan-2-yl)-2-Hydroxy-2-(Thiophen-3-yl)ethyl)Benzamide

- Molecular Formula: C₁₇H₁₄ClNO₃S

- Molecular Weight : 347.8 g/mol (CAS: 2034330-55-5) .

- Key Differences :

- Halogen : Chlorine replaces bromine, reducing molecular weight by ~45 g/mol.

- Thiophene Position : Thiophen-3-yl vs. thiophen-2-yl alters steric and electronic interactions.

- Implications : Chlorine’s smaller atomic radius may decrease steric hindrance but reduce electrophilicity compared to bromine. The thiophene-3-yl substitution could disrupt planarity, affecting binding to biological targets .

4-Bromo-N-(2-Nitrophenyl)Benzamide (I)

- Molecular Formula : C₁₃H₉BrN₂O₃

- Key Differences: Substituents: A nitro group at the phenyl ring instead of heterocycles. Implications: The nitro group increases electron-withdrawing effects, enhancing acidity but reducing solubility in nonpolar solvents. Crystallographic studies reveal two molecules per asymmetric unit, suggesting distinct packing modes compared to the target compound .

Heterocyclic Modifications

2-Bromo-N-(3-Cyano-4,5,6,7-Tetrahydrobenzo[b]Thiophen-2-yl)Benzamide

- Molecular Formula : C₁₆H₁₃BrN₂OS

- Key Features: A saturated benzo[b]thiophene ring with a cyano group at position 3.

- The cyano group introduces polarity, improving aqueous solubility but possibly destabilizing the molecule under acidic conditions .

5-Bromo-2-Hydroxy-N-[2-Hydroxy-2-(4-Methoxyphenyl)Ethyl]Benzamide

- Molecular Formula: C₁₆H₁₆BrNO₄

- Key Features :

- Additional hydroxy and methoxy groups on the phenyl ring.

- Implications : Methoxy groups enhance electron-donating effects, increasing stability. The hydroxyl groups facilitate hydrogen bonding, improving crystallinity .

Pharmacologically Active Derivatives

N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide

Quinoline-Tethered Benzamide Derivatives

- Example: (Z)-N-(3-(2-(2-(4-Bromophenyl)Quinoline-4-Carbonyl)Hydrazinyl)-1-(Furan-2-yl)-3-Oxoprop-1-en-2-yl)Benzamide (5).

- Key Features: Incorporates a quinoline moiety linked via a hydrazine group.

- Implications: The quinoline system enhances antiproliferative activity, suggesting that extending conjugation in the target compound could improve bioactivity .

Comparative Data Table

生物活性

2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C17H14BrNO3S, with a molecular weight of 392.3 g/mol. Its structure features a benzamide moiety linked to a furan and thiophene-substituted ethyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H14BrNO3S |

| Molecular Weight | 392.3 g/mol |

| CAS Number | 2034490-29-2 |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives of benzamide have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. Inhibition of DHFR can lead to reduced cell proliferation in various cancer types, including breast and head and neck cancers .

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : Some benzamide derivatives induce cell cycle arrest, preventing cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cell death.

Case Studies and Research Findings

- In Vitro Studies : A study investigating the effects of related benzamide compounds on cancer cell lines demonstrated significant cytotoxicity with IC50 values as low as 900 nM for certain derivatives . This suggests that structural modifications can enhance potency.

- Animal Models : In vivo studies using mouse models have shown that benzamide derivatives can significantly reduce tumor size compared to controls, indicating effective antitumor activity .

- Comparative Analysis : A comparative study of various benzamide derivatives highlighted that those with thiophene and furan substitutions had enhanced biological activities compared to simpler analogs, suggesting a synergistic effect of these heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。